molecular formula C14H13NO6S2 B2756811 Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941888-89-7

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2756811
CAS No.: 941888-89-7
M. Wt: 355.38
InChI Key: UVLHXEKUXZECLO-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound with the molecular formula C14H13NO6S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features both ester and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves the reaction of glycine methyl ester hydrochloride with methyl 3-chlorosulfonylthiophene-2-carboxylate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize risks and ensure compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ester and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and analogs.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate: A precursor in the synthesis of the target compound.

    Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate: A similar compound with slight variations in the functional groups.

Uniqueness

This compound is unique due to its combination of ester, sulfonamide, and thiophene functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S2/c1-20-13(16)9-5-3-4-6-10(9)15-23(18,19)11-7-8-22-12(11)14(17)21-2/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLHXEKUXZECLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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